1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 62160-85-4
VCID: VC17267795
InChI: InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)
SMILES:
Molecular Formula: C16H11BrN2O2
Molecular Weight: 343.17 g/mol

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

CAS No.: 62160-85-4

Cat. No.: VC17267795

Molecular Formula: C16H11BrN2O2

Molecular Weight: 343.17 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid - 62160-85-4

Specification

CAS No. 62160-85-4
Molecular Formula C16H11BrN2O2
Molecular Weight 343.17 g/mol
IUPAC Name 1-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Standard InChI Key OYUVGBSSFDXXPA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C(=O)O

Introduction

Structural Characterization and Nomenclature

Pyrazole derivatives are characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. For 1-(4-bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, the substituents are distributed as follows:

  • A 4-bromophenyl group at position 1 (N1 of the pyrazole ring).

  • A phenyl group at position 5.

  • A carboxylic acid moiety at position 3.

The molecular formula is C₁₆H₁₁BrN₂O₂, with a molecular weight of 343.17 g/mol . Key identifiers include:

  • InChIKey: SKTSJINMYBCNEB-UHFFFAOYSA-N (for the 1,3,5-substituted analog) .

  • Canonical SMILES: O=C(O)C1=CC(=NN1C2=CC=C(Br)C=C2)C=3C=CC=CC3 .

Crystallographic studies of related compounds, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal dihedral angles between aromatic rings ranging from 7.3° to 39.9°, indicating moderate planarity distortion due to steric effects .

Synthetic Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a common route for introducing aldehyde groups into pyrazole systems. For example, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via:

  • Dropwise addition of phosphoryl chloride (4.16 mL, 44.7 mmol) to dimethylformamide (DMF) at 273 K.

  • Addition of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) in DMF.

  • Heating to 343 K for cyclization and formylation .

This method could be adapted for carboxylic acid derivatives by substituting formylation with carboxylation reagents.

Carboxylic Acid Functionalization

The synthesis of 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618101-91-0) involves:

  • Intermediate: Hydrazine derivatives condensed with β-keto esters.

  • Oxidation: Conversion of aldehyde or alcohol intermediates to carboxylic acids using KMnO₄ or CrO₃ .

Physicochemical Properties

PropertyValueSource
Molecular Weight343.17 g/mol
XLogP3-AA (Log P)3.2 (estimated)
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors3 (COOH, N)
Rotatable Bonds3
Topological Polar Surface Area58.3 Ų

The carboxylic acid group enhances water solubility (~2.1 mg/L at 25°C, estimated) but reduces lipophilicity compared to ester or aldehyde analogs .

Biological Activity and Applications

Enzyme Inhibition

Pyrazole-carboxylic acids exhibit inhibitory activity against:

  • Microsomal prostaglandin E₂ synthase-1 (mPGES-1): A target for anti-inflammatory drugs .

  • 5-Lipoxygenase (5-LO): Implicated in leukotriene biosynthesis .

Derivatives with 4-bromophenyl groups show enhanced binding affinity due to halogen interactions with hydrophobic enzyme pockets .

Material Science Applications

  • Coordination polymers: Carboxylic acid moieties facilitate metal-ligand bonding.

  • Luminescent materials: Bromine atoms enhance spin-orbit coupling for potential OLED applications .

Future Research Directions

  • Crystallography: Resolve the crystal structure to confirm substituent orientations.

  • SAR Studies: Optimize bioactivity by modifying bromophenyl or carboxylic acid groups.

  • Green Synthesis: Develop aqueous-phase reactions to reduce DMF usage .

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